molecular formula C16H15Cl2N3O4 B4595464 N-(3,4-dichlorophenyl)-2-(2,4-dimethoxybenzoyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-(2,4-dimethoxybenzoyl)hydrazinecarboxamide

Cat. No.: B4595464
M. Wt: 384.2 g/mol
InChI Key: XUIGWPCFUGORSW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2,4-dimethoxybenzoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H15Cl2N3O4 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0439614 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with similar structural motifs have been synthesized and structurally analyzed to understand their molecular configurations and interactions. For instance, the synthesis of a compound with a hydrazinecarboxamide group has been reported, showcasing its planar structure and potential for forming hydrogen bonds and π–π stacking interactions, which could be relevant for designing molecules with specific binding properties (R. Kant et al., 2012).

Antimicrobial and Antibacterial Activities

Several studies have explored the antimicrobial and antibacterial activities of compounds bearing a hydrazinecarboxamide moiety. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities, indicating potential applications in developing new antibacterial agents (I. Bildirici et al., 2007).

Antimicrobial Agents Development

Compounds with a hydrazinecarboxamide structure have been investigated for their potential as antimicrobial agents. A study on the synthesis of formazans from Mannich base derivatives highlighted moderate antimicrobial activity, suggesting the utility of such compounds in antimicrobial research (P. Sah et al., 2014).

Electrochromic Materials

Research into the synthesis of novel polyamides with electrochromic properties has included the use of compounds with related structural features, indicating potential applications in the development of electrochromic devices and materials (Guey‐Sheng Liou et al., 2008).

Dyeing Polyester Fibers

Novel heterocyclic aryl monoazo organic compounds have been synthesized for dyeing polyester fabrics, demonstrating high efficiency and potential biological activities. This suggests applications in creating sterile or biologically active fabrics (M. Khalifa et al., 2015).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2,4-dimethoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4/c1-24-10-4-5-11(14(8-10)25-2)15(22)20-21-16(23)19-9-3-6-12(17)13(18)7-9/h3-8H,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIGWPCFUGORSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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